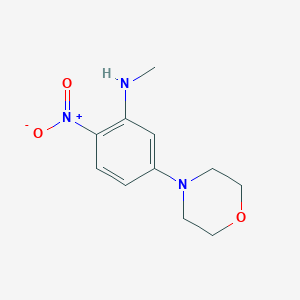![molecular formula C17H22N4O2 B4063788 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane](/img/structure/B4063788.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane
Übersicht
Beschreibung
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane is a complex organic compound that features a pyrazole ring substituted with dimethyl and nitrophenyl groups, connected to an azepane ring
Wissenschaftliche Forschungsanwendungen
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Biological Studies: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Azepane: The final step involves coupling the nitrophenyl-pyrazole intermediate with azepane under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with Pd/C, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways . The nitrophenyl group can participate in electron transfer reactions, affecting redox processes within cells .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the nitrophenyl and azepane groups.
4-Nitrophenylpyrazole: Contains the nitrophenyl group but lacks the azepane ring, making it less complex.
Azepane Derivatives: Compounds with the azepane ring but different substituents on the phenyl ring.
Uniqueness: 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane is unique due to the combination of the pyrazole, nitrophenyl, and azepane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-14(2)20(18-13)17-12-15(7-8-16(17)21(22)23)19-9-5-3-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIUSWPJDGSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCCCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2,5-dichloro-N-methylbenzenesulfonamide](/img/structure/B4063706.png)

![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-sec-butoxybenzamide](/img/structure/B4063727.png)
![naphthalen-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4063735.png)
![[1-(1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4063738.png)
![5-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(OXOLAN-2-YLMETHYL)ANILINE](/img/structure/B4063742.png)
![4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063750.png)
![3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4063759.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4063762.png)
![4-(4-CHLOROPHENYL)-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4063774.png)
![4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4063780.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4063781.png)
![2-[5-(azepan-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one](/img/structure/B4063795.png)
![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
